1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl 1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811151
InChI: InChI=1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl

CAS No.:

Cat. No.: VC17811151

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 5-ethoxy-3,3-dimethyl-1,2-dihydroindole
Standard InChI InChI=1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3
Standard InChI Key AYVGKVADTZHDDD-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)NCC2(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1H-indole backbone modified by a 5-ethoxy substituent and a partially hydrogenated pyrrole ring bearing two methyl groups at the 3-position. The saturated 2,3-dihydro segment reduces aromaticity in the six-membered ring, while the ethoxy group introduces electron-donating effects that influence reactivity. The methyl groups at C3 create steric hindrance, directing electrophilic substitution to the 4- and 6-positions of the indole system.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
Purity95%
Storage ConditionsTightly sealed, inert atmosphere, moisture-free

Spectroscopic Identification

While specific spectral data (e.g., NMR, IR) are absent from available sources, the compound’s structural features suggest characteristic signals:

  • 1H NMR^1\text{H NMR}: A singlet for the two equivalent C3 methyl groups (~1.5 ppm), a quartet for the ethoxy methylene (−OCH2_2CH3_3, δ 3.5–4.0 ppm), and aromatic protons in the δ 6.5–7.5 ppm range.

  • 13C NMR^{13}\text{C NMR}: A carbonyl carbon (if oxidized) near δ 170 ppm, though the dihydro structure lacks this feature.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Its planar structure facilitates intercalation into DNA or protein binding pockets, while the ethoxy group modulates solubility. Recent studies highlight its role in:

  • Antiviral Agents: Modifying the indole core to target viral proteases .

  • Antibiotic Adjuvants: Enhancing membrane permeability in Gram-negative bacteria .

Fluorescent Probes

Functionalization at the 2-position with fluorophores (e.g., dansyl groups) yields probes for detecting metal ions or tracking intracellular processes. The dimethyl groups improve photostability by restricting rotational freedom .

Table 2: Research Applications and Mechanisms

ApplicationMechanismReference
Antimicrobial DevelopmentDisruption of bacterial efflux pumps
Protein Kinase InhibitionCompetitive ATP-binding
Cellular ImagingSolvatochromic fluorescence
GHS CodeRequirementRationale
P210Avoid ignition sourcesPrevents pyrophoric ignition
P231Handle under argon/nitrogenInhibits oxidative degradation
P233Hermetically sealed containersBlocks moisture ingress

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